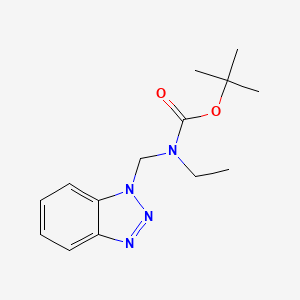

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-ethylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-ethylcarbamate is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatility in synthetic chemistry and their wide range of applications in various fields, including medicinal chemistry, material science, and industrial applications .

Vorbereitungsmethoden

The synthesis of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-ethylcarbamate typically involves the reaction of benzotriazole with tert-butyl N-ethylcarbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran . The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.

Analyse Chemischer Reaktionen

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-ethylcarbamate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-ethylcarbamate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis

Biology: This compound has been explored for its potential biological activities, including antimicrobial and anticancer properties

Medicine: It is investigated for its potential use in drug development and as a pharmacological tool in medicinal chemistry

Industry: It is used in the development of materials for solar cells, corrosion inhibitors, and UV filters

Wirkmechanismus

The mechanism of action of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-ethylcarbamate involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects . These interactions can modulate the activity of enzymes and receptors, resulting in the observed biological activities.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-ethylcarbamate can be compared with other benzotriazole derivatives, such as:

- 4,5,6,7-tetrabromo-1H-1,2,3-benzotriazole

- 4,5,6,7-tetrabromo-1H-benzimidazole

- 4,5,6,7-tetrabromo-1H-benzimidazole-2-N,N-dimethylamine

These compounds share similar structural features but differ in their specific substituents and biological activities . The unique combination of tert-butyl and N-ethylcarbamate groups in this compound contributes to its distinct chemical and biological properties.

Biologische Aktivität

Introduction

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-ethylcarbamate is a compound that has garnered attention for its potential biological activities. The structural features of this compound, particularly the presence of the benzotriazole moiety, contribute to its diverse biological effects, which include antimicrobial, antifungal, and antiparasitic activities. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N4O2 with a molecular weight of approximately 248.281 g/mol. The compound features a tert-butyl group, an ethyl carbamate group, and a benzotriazole ring, which is known for its versatile biological behavior.

| Property | Value |

|---|---|

| Molecular Formula | C12H16N4O2 |

| Molecular Weight | 248.281 g/mol |

| CAS Number | 305860-41-7 |

Antimicrobial Activity

Research indicates that compounds containing benzotriazole moieties exhibit significant antimicrobial properties. For example, studies have shown that derivatives of benzotriazole can effectively inhibit the growth of various bacterial strains. In particular:

- Bacterial Strains Tested : Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa.

In one study, compounds similar to this compound demonstrated potent antibacterial activity against E. coli and B. subtilis, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Antifungal Activity

The compound also shows promise as an antifungal agent. Research has highlighted that benzotriazole derivatives can exhibit antifungal properties against various fungi:

- Fungal Strains Tested : Candida albicans, Aspergillus niger.

For instance, certain derivatives displayed MIC values ranging from 12.5 to 25 μg/ml against Candida albicans, indicating strong antifungal potential .

Antiparasitic Activity

The antiparasitic effects of benzotriazole-containing compounds have been documented as well. A notable case involved testing against protozoan parasites such as Trypanosoma cruzi. The findings revealed that some benzotriazole derivatives demonstrated dose-dependent growth inhibition against both epimastigote and trypomastigote forms of the parasite . Specifically:

- In vitro Studies : Concentrations of 50 μg/mL resulted in over 95% mortality in trypomastigotes.

This suggests that the compound may hold therapeutic potential for treating parasitic infections.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Benzotriazoles are known to inhibit specific enzymes critical for microbial survival.

- Disruption of Cell Membranes : Some studies suggest that these compounds can disrupt microbial cell membranes, leading to cell lysis.

- Interference with DNA Synthesis : Compounds in this class may interfere with nucleic acid synthesis in pathogens.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several benzotriazole derivatives against clinical isolates of E. coli and S. aureus. The results indicated that certain derivatives exhibited significant antibacterial activity with MIC values lower than those of standard antibiotics .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of benzotriazole derivatives against Aspergillus species. The study found that modifications to the benzotriazole structure enhanced antifungal potency significantly .

Eigenschaften

IUPAC Name |

tert-butyl N-(benzotriazol-1-ylmethyl)-N-ethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O2/c1-5-17(13(19)20-14(2,3)4)10-18-12-9-7-6-8-11(12)15-16-18/h6-9H,5,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABFNFPTRRCKIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CN1C2=CC=CC=C2N=N1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.